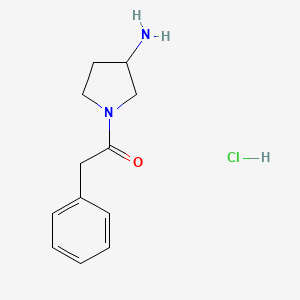
1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-onehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 3-aminopyrrolidine with phenylacetyl chloride in the presence of a suitable base, such as triethylamine. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. The process may involve the use of continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve the use of nucleophiles, such as alkyl halides or amines, in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.
Biology: It serves as a probe in biological studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride can be compared with other similar compounds, such as 1-(3-aminopyrrolidin-1-yl)ethan-1-one and 1-(3-aminopyrrolidin-1-yl)ethanone hydrochloride. These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of 1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride lies in its phenyl group, which imparts distinct chemical properties and biological activities.
Comparison with Similar Compounds
1-(3-aminopyrrolidin-1-yl)ethan-1-one
1-(3-aminopyrrolidin-1-yl)ethanone hydrochloride
1-(3-aminopyrrolidin-1-yl)propan-1-one
Properties
Molecular Formula |
C12H17ClN2O |
|---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-phenylethanone;hydrochloride |
InChI |
InChI=1S/C12H16N2O.ClH/c13-11-6-7-14(9-11)12(15)8-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H |
InChI Key |
NDCYHMYPSNXNRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C(=O)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


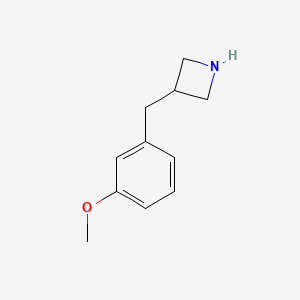
![7-Oxa-4-azaspiro[2.5]octane-4-carboxamide](/img/structure/B15320839.png)
![4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide,cis](/img/structure/B15320847.png)
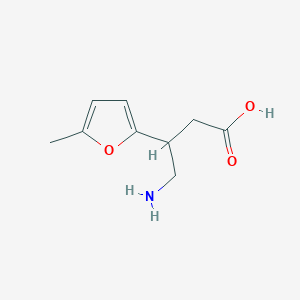
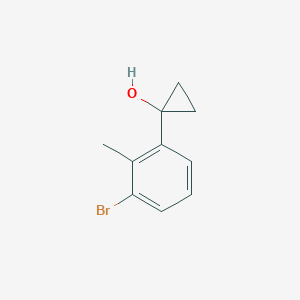
![O-[2-(4-fluorophenyl)ethyl]hydroxylamine](/img/structure/B15320869.png)
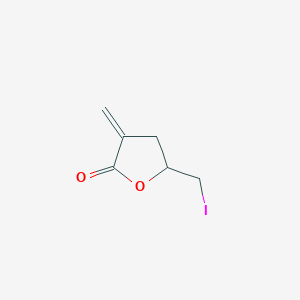
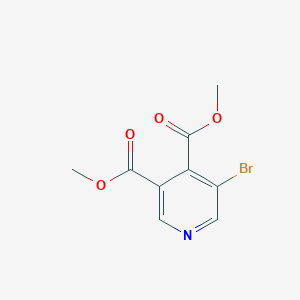
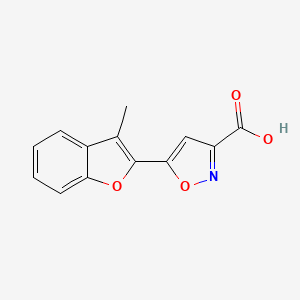
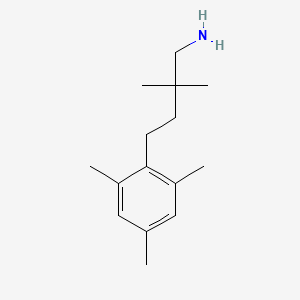

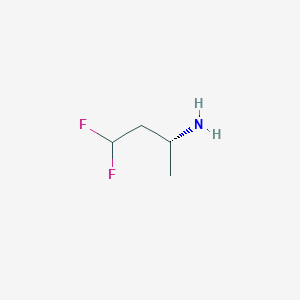
![O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine](/img/structure/B15320918.png)

